molecular formula C11H17NO2 B3058751 2-(4-Ethoxyphenoxy)-N-methylethanamine CAS No. 915920-99-9

2-(4-Ethoxyphenoxy)-N-methylethanamine

Cat. No.: B3058751
CAS No.: 915920-99-9
M. Wt: 195.26 g/mol
InChI Key: QVVNFISOVKFLRD-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-N-methylethanamine is an organic compound characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)-N-methylethanamine typically involves the reaction of 4-ethoxyphenol with an appropriate amine derivative. One common method includes the use of N-methylethanolamine as a starting material. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenoxy ring.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of N-methylethanamine derivatives.

    Substitution: Formation of brominated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with various receptors or enzymes, modulating their activity. The ethanamine chain may facilitate the compound’s binding affinity and specificity. Detailed studies on its molecular pathways are ongoing to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-N-methylethanamine
  • 2-(4-Propoxyphenoxy)-N-methylethanamine
  • 2-(4-Butoxyphenoxy)-N-methylethanamine

Uniqueness

2-(4-Ethoxyphenoxy)-N-methylethanamine is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and potential for hydrogen bonding. This makes it distinct from its methoxy, propoxy, and butoxy analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-10-4-6-11(7-5-10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVNFISOVKFLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651125
Record name 2-(4-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-99-9
Record name 2-(4-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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